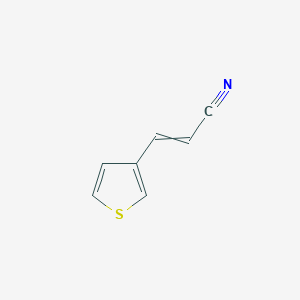











|
REACTION_CXSMILES
|
[C:1]([CH2:3][C:4](O)=O)#[N:2].[S:7]1[CH:11]=[CH:10][C:9](C=O)=[CH:8]1.C1(C)C=CC=CC=1.N1C=CC=CC=1>CCOC(C)=O.CCCCCC.C([O-])(=O)C.[NH4+]>[S:7]1[CH:11]=[CH:10][C:9]([CH:4]=[CH:3][C:1]#[N:2])=[CH:8]1 |f:6.7|
|


|
Name
|
|
|
Quantity
|
7.56 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC(=O)O
|
|
Name
|
|
|
Quantity
|
10.97 g
|
|
Type
|
reactant
|
|
Smiles
|
S1C=C(C=C1)C=O
|
|
Name
|
|
|
Quantity
|
89 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
47 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.36 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 20 h in a flask
|
|
Duration
|
20 h
|
|
Type
|
CUSTOM
|
|
Details
|
fitted with a Dean-Stark trap and condenser
|
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of solvents
|
|
Type
|
WASH
|
|
Details
|
a solution of the residue in CH2Cl2 (300 mL) was washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was isolated by flash chromatography on a silica gel column
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C=C(C=C1)C=CC#N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.38 g | |
| YIELD: CALCULATEDPERCENTYIELD | 53.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |